1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that serves as a key intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Specifically, it has been utilized in the development of a novel class of positive allosteric modulators for the metabotropic glutamate receptor subtype 1 (mGluR1) [].
The molecular structure of 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone comprises a 1,3-dioxolane ring attached to an ethanone moiety, which is further substituted with a 3,4-difluorophenyl group. This structure is supported by its role as a precursor in the synthesis of other compounds, where specific reactions target these functional groups [].
While specific reactions are not detailed in the provided literature, 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone likely undergoes reactions typical of ketones and acetals. The ketone can undergo nucleophilic addition reactions, while the acetal can be hydrolyzed to yield the corresponding aldehyde. These reactions are implied through the synthesis of its derivatives [].
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone itself does not have a reported mechanism of action in the provided literature. Its derivative, 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71), acts as a positive allosteric modulator of mGluR1. This suggests that 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone might be transformed into compounds that can interact with specific biological targets, such as mGluR1, through further chemical modifications [].
Based on the available information, 1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone serves as a crucial building block in the development of a novel class of positive allosteric modulators for mGluR1 []. These modulators hold potential therapeutic value for various neurological and psychiatric disorders. By enhancing the activity of mGluR1, these compounds might offer new avenues for treating conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: